4-(4-bromophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine is a compound characterized by its unique thiazole structure, which is known for its biological activity. This compound belongs to a class of thiazole derivatives that have been synthesized for various pharmacological applications, particularly in the fields of medicinal chemistry and drug development. The presence of the bromophenyl and oxolan groups enhances its potential as a lead compound in therapeutic research.
The compound is derived from the synthesis of thiazole derivatives, which are often explored for their antibacterial, antifungal, and anti-inflammatory properties. The classification of this compound falls under heterocyclic organic compounds, specifically thiazoles, which contain a sulfur atom in their ring structure. The thiazole ring contributes significantly to the biological activities exhibited by these compounds.
The synthesis of 4-(4-bromophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine typically involves several key steps:
The molecular formula for 4-(4-bromophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine can be expressed as CHBrNOS. Its structure includes:
Spectroscopic methods such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are typically employed to confirm the structure. For example, characteristic IR bands corresponding to N–H stretching and C–Br stretching can be observed .
The compound can undergo various chemical reactions due to the presence of functional groups:
These reactions are crucial for modifying the compound's properties and enhancing its pharmacological profile.
The mechanism of action for 4-(4-bromophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine involves interactions with specific biological targets:
Understanding these mechanisms is essential for optimizing the compound's therapeutic applications.
The physical properties of 4-(4-bromophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine include:
Chemical properties include:
These properties are critical for determining the compound's suitability for biological assays and formulations.
The primary applications of 4-(4-bromophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine lie in medicinal chemistry:
Thiazole (C₃H₃NS), a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a privileged scaffold in drug discovery due to its unique electronic properties and structural versatility. Its aromaticity arises from the delocalization of a lone electron pair from sulfur, satisfying Hückel’s rule with 6 π-electrons [1]. This ring system incorporates both electron-donating (-S-) and electron-accepting (-C=N-) groups, enabling diverse electronic interactions with biological targets [1]. Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and central nervous system (CNS) modulation [1] [4]. Notably, FDA-approved drugs like riluzole (amyotrophic lateral sclerosis) and pramipexole (Parkinson’s disease) incorporate thiazole or aminothiazole moieties, underscoring their therapeutic significance [1].
In anticancer drug discovery, thiazole derivatives demonstrate potent activity against diverse cancer cell lines. For example, 2-oxoindolin-3-ylidene thiazole hybrids act as VEGFR-2 inhibitors, with compound 4c exhibiting an IC₅₀ of 0.047 µM against this kinase—superior to sunitinib (IC₅₀ = 0.167 µM)—and inducing G0/G1 cell-cycle arrest and apoptosis in HepG2 cells [3]. Similarly, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives (d6, d7) show significant antiproliferative effects against MCF-7 breast adenocarcinoma cells [4]. The 2-amino position of thiazole is particularly amenable to structural modification, allowing the generation of new chemical entities (NCEs) through amide coupling, alkylation, or heterocyclic fusion [1] [4].
Table 1: Pharmacological Activities of Bromophenyl-Thiazole Derivatives
Compound | Biological Activity | Key Findings | Reference |
---|---|---|---|
4-(4-Bromophenyl)thiazol-2-amine | Antimicrobial precursor | Intermediate for synthesizing chloroacetamide derivatives with broad bioactivity | [4] |
d6, d7 | Anticancer (MCF-7 cells) | Significant growth inhibition via Sulforhodamine B (SRB) assay | [4] |
2-Oxoindolin-3-ylidene hybrids | VEGFR-2 inhibition & antiproliferation | IC₅₀ = 0.047 µM (VEGFR-2); HepG2 IC₅₀ = 3.13–30.54 µM; selectivity index = 1.80–10.26 | [3] |
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-(substituted phenylamino)acetamide | Antimicrobial & Anticancer | Docking scores: -8.2 to -10.1 kcal/mol (PDB: 1JIJ, 4WMZ) | [4] |
The 4-bromophenyl group is a critical pharmacophoric element that enhances the bioactivity of thiazole derivatives. Bromine’s substantial size and moderate electronegativity facilitate:
The oxolane (tetrahydrofuran, THF) moiety contributes to favorable pharmacokinetic properties:
Table 2: Substituent Effects on Thiazole Bioactivity and Physicochemical Properties
Substituent | Key Contributions | Example in Thiazole Derivatives |
---|---|---|
4-Bromophenyl | - Hydrophobic binding - Electron withdrawal - Cross-coupling versatility | N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide (Intermediate II) [4] |
Oxolan-2-ylmethyl | - Metabolic stability - Solubility enhancement - Stereoselective interactions | 4-(4-Bromophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine [8] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1